molecular formula C22H21N3O2S B2862254 (2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]prop-2-enenitrile CAS No. 450353-38-5

(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]prop-2-enenitrile

Cat. No.: B2862254
CAS No.: 450353-38-5
M. Wt: 391.49
InChI Key: UDPFWOKMCWPMDE-GHRIWEEISA-N
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Description

(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]prop-2-enenitrile is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]prop-2-enenitrile typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Substitution Reaction: The thiazole intermediate is then subjected to a substitution reaction with 3,4-dimethoxyphenyl bromide.

    Formation of the Acrylonitrile Moiety: The final step involves the condensation of the substituted thiazole with 2-ethylphenylamine and acrylonitrile under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acids are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]prop-2-enenitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in the biological activity of the compound. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings, such as thiazole-based antibiotics and antifungal agents.

    Acrylonitrile Derivatives: Compounds with similar acrylonitrile moieties, used in the synthesis of polymers and other materials.

Uniqueness

(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]prop-2-enenitrile is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-ethylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-4-15-7-5-6-8-18(15)24-13-17(12-23)22-25-19(14-28-22)16-9-10-20(26-2)21(11-16)27-3/h5-11,13-14,24H,4H2,1-3H3/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPFWOKMCWPMDE-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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